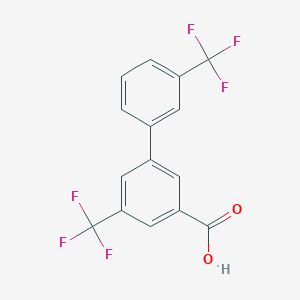

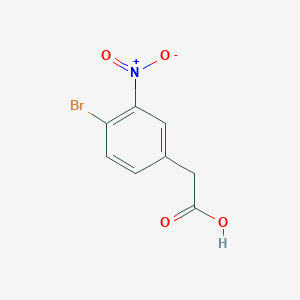

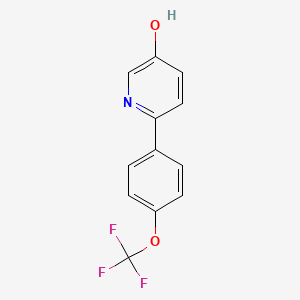

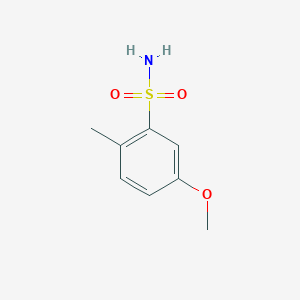

5-(3-(Trifluoromethoxy)phenyl)-1-indanone

Overview

Description

Trifluoromethoxyphenyl compounds are a group of organic compounds that contain a trifluoromethoxy group (-OCF3). This group is known for its high electronegativity and lipophilicity . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .

Synthesis Analysis

The synthesis of trifluoromethoxylated compounds has been an area of great interest. Nucleophilic and radical trifluoromethoxylating reagents have made major breakthroughs, greatly promoting the development of trifluoromethoxy chemistry . For example, the synthesis of phenyl and naphthyl trifluoromethyl ether was reported via the addition of trifluoromethoxide to benzyne and α-naphthyne generated in situ .

Molecular Structure Analysis

The molecular and crystal structures of ortho and para isomers of trifluoromethoxyphenylboronic acids were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .

Chemical Reactions Analysis

The reaction of trifluoromethoxyphenyl compounds is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility . In addition, ortho-position selective C-H trifluoromethoxylation of pyridines is observed .

Physical And Chemical Properties Analysis

Trifluoromethoxyphenylboronic acids were characterized by 1 H, 13 C, 11 B and 19 F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .

Scientific Research Applications

Synthesis and Characterization : Compounds like 5-(3-(Trifluoromethoxy)phenyl)-1-indanone, which contain trifluoromethyl and indanone groups, have wide applications in pesticides, medicine, dyes, and functional materials due to their unique physical and chemical properties and excellent bioactivities (Qian, 2014).

Chemical Reactivity and Synthesis Methods : A study described a facile synthesis of indanone-fused spirooxindoles, highlighting the versatility of indanone derivatives in chemical synthesis and potential applications in developing new compounds with varied properties (Arunprasath, Bala, & Sekar, 2018).

Organometallic Chemistry : Research on indanone derivatives like 1-indanone has contributed to the development of new ligands in organometallic chemistry, offering insights into novel synthetic pathways and structural features (Plenio & Burth, 1996).

Synthesis and Bioactivity : Studies have demonstrated the synthesis of novel compounds utilizing indanone derivatives, assessing their bioactivities in various fields such as anti-HIV (Ali et al., 2011) and anti-cancer properties (Shankara et al., 2022).

Anti-Cancer Research : A specific study on 2-benzylidene indanone derivatives has shown promising results in inhibiting the production of reactive oxygen species in macrophages, indicating potential applications in anti-inflammatory treatments (Shrestha et al., 2017).

Pharmacological and Chemical Applications : Further research has explored the chemical reactions and synthesis of various fluorine-containing aromatic ketones, including indanone derivatives, demonstrating their potential in pharmacological and chemical industries (Kimoto, Muramatsu, & Inukai, 1976).

Mechanism of Action

Target of Action

Compounds containing a 4-(trifluoromethoxy)phenyl group have been reported to be used in the design of inhibitors of soluble epoxide hydrolase (seh) . sEH is an enzyme involved in the metabolism of fatty acids and has been identified as a therapeutic target for various diseases .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target enzyme’s activity .

Biochemical Pathways

Based on its potential role as an seh inhibitor, it may influence the metabolism of fatty acids . Inhibition of sEH can lead to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects .

Result of Action

Based on its potential role as an seh inhibitor, it may lead to an increase in the levels of eets, resulting in anti-inflammatory and vasodilatory effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[3-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O2/c17-16(18,19)21-13-3-1-2-10(9-13)11-4-6-14-12(8-11)5-7-15(14)20/h1-4,6,8-9H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIWJLMOMZQYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

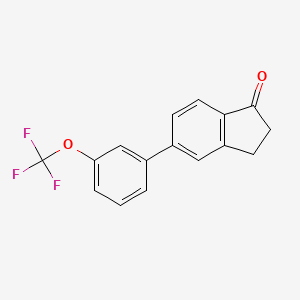

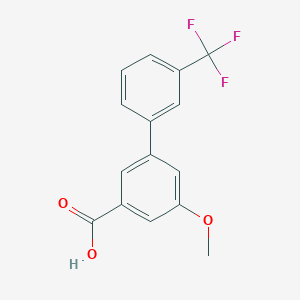

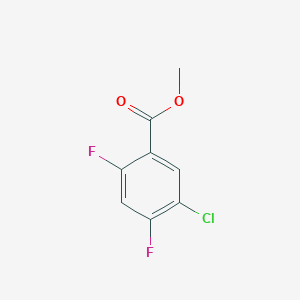

![Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3095059.png)